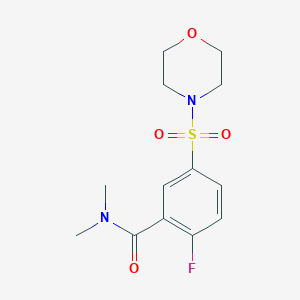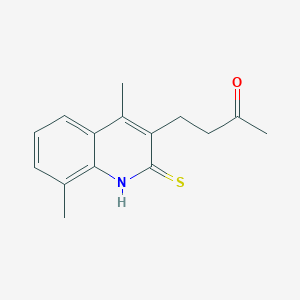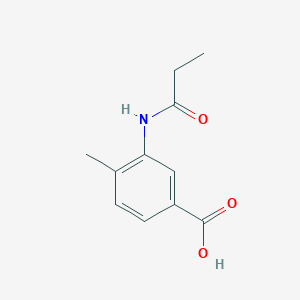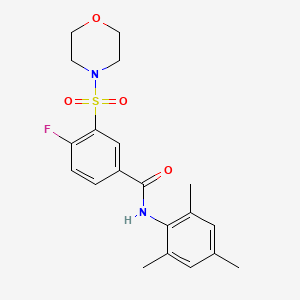
2-fluoro-N,N-dimethyl-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N,N-dimethyl-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as F 169 or F169 and is a member of the sulfonamide family of compounds. F169 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of F169 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. F169 has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. F169 has also been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
F169 has been shown to have various biochemical and physiological effects. In cancer cells, F169 has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of carbonic anhydrase IX. F169 has also been shown to inhibit the aggregation of beta-amyloid peptides in Alzheimer's disease, which may prevent the formation of amyloid plaques. In addition, F169 has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2.
实验室实验的优点和局限性
F169 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and proteins. F169 is also relatively easy to synthesize and purify, making it readily available for research. However, F169 has some limitations, including its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on F169. One potential direction is the development of novel sulfonamide-based compounds using F169 as a scaffold. Another direction is the investigation of F169's potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of F169 and its potential side effects.
合成方法
The synthesis of F169 involves the reaction of 2-fluoro-5-nitrobenzamide with N,N-dimethylmorpholine and sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography to obtain pure F169.
科学研究应用
F169 has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry. In cancer research, F169 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. F169 has also been shown to have potential applications in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. In medicinal chemistry, F169 has been used as a scaffold for the development of novel sulfonamide-based compounds with potential therapeutic applications.
属性
IUPAC Name |
2-fluoro-N,N-dimethyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-15(2)13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSRAFKVLPALHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N,N-dimethyl-5-morpholin-4-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)


![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)


![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)
